1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethanone
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Overview
Description
1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, thiophene derivatives, and pyrrolidine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a pyrazole ring, a thiophene ring, and a pyrrolidine ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further study .
Properties
Molecular Formula |
C21H25N3O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C21H25N3O3S/c1-26-18-8-5-7-15(21(18)27-2)17-13-16(19-9-6-12-28-19)22-24(17)20(25)14-23-10-3-4-11-23/h5-9,12,17H,3-4,10-11,13-14H2,1-2H3 |
InChI Key |
GZVHTGXMSQAZRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CN3CCCC3)C4=CC=CS4 |
Origin of Product |
United States |
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